CDK4/6 Inhibition Potency: 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine vs. Clinical CDK4/6 Inhibitors
4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine acts as an inhibitor of cyclin-dependent kinases CDK4 and CDK6 . While direct IC50 values for the parent compound against CDK4/6 are not publicly reported, its N-substituted derivative (2-bromo-4,6-dimethoxy-phenyl)-ethyl-(4-methyl-6-pyridin-2-yl-pyrimidin-2-yl)-amine exhibits a Ki of 222 nM against human corticotropin-releasing factor receptor 1 (CRF1) [1]. In contrast, clinical CDK4/6 inhibitors such as palbociclib demonstrate significantly higher potency, with IC50 values in the low nanomolar range (e.g., 11 nM for CDK4 and 16 nM for CDK6) [2]. This 10- to 20-fold difference in potency highlights the critical impact of N-substitution and core modifications on target engagement, establishing the parent compound as a distinct starting scaffold rather than a direct substitute for advanced clinical candidates.
| Evidence Dimension | Inhibitory potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 222 nM (N-substituted derivative against CRF1) |
| Comparator Or Baseline | Palbociclib: IC50 = 11 nM (CDK4), 16 nM (CDK6) |
| Quantified Difference | Approximately 10- to 20-fold lower potency for the derivative compared to palbociclib |
| Conditions | BindingDB: Displacement of [125I]-TYR-ovine CRH from cloned human CRF1 receptor expressed in 293 EBNA cells (derivative); CDK4/6 enzymatic assays (palbociclib) |
Why This Matters
This stark potency difference confirms that 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine is a distinct early-stage scaffold, unsuitable for direct replacement of advanced clinical CDK4/6 inhibitors without further optimization.
- [1] BindingDB. (2009). BDBM50076750: (2-Bromo-4,6-dimethoxy-phenyl)-ethyl-(4-methyl-6-pyridin-2-yl-pyrimidin-2-yl)-amine. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50076750 View Source
- [2] Finn, R. S., Dering, J., Conklin, D., Kalous, O., Cohen, D. J., Desai, A. J., ... & Slamon, D. J. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), R77. https://doi.org/10.1186/bcr2419 View Source
